Cas no 875-83-2 (Sodium 2-naphtholate)
Sodium 2-naphtholate Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenol, sodiumsalt (1:1)
- sodium 2-naphtholate
- sodium,naphthalen-2-olate
- 2-Naphthalenol,sodium salt
- 2-naphthol sodium salt
- EINECS 212-878-4
- Microcidin
- naphthalen-2-ol,sodium salt
- sodium 2-naphthoxide
- Sodium 2-naphthoxide (6CI,7CI)
- Sodium beta-naphtholate
- sodium naphthalen-2-olate
- Sodium beta-naphthoxide
- beta-Naphthol sodium salt
- 2-Naphthalenol, sodium salt
- 230IA4NTYF
- 2-Naphthol, sodium salt
- C10H7O.Na
- sodium 2-napthoxide
- sodium beta-naptholate
- sodium-beta -naphtholate
- (2-Naphthyloxy) sodium
- 2-Naphthol, sodium salt (8CI)
- AJXVJQ
- 2-NAPHTHALENOL SODIUM SALT [MI]
- AS-60815
- AJXVJQAPXVDFBT-UHFFFAOYSA-M
- .BETA.-NAPHTHOL SODIUM SALT
- sodium;naphthalen-2-olate
- SODIUM .BETA.-NAPHTHOXIDE
- 2-NAPHTHALENOL, SODIUM SALT (1;1)
- UNII-230IA4NTYF
- SODIUM .BETA.-NAPHTHOLATE
- AKOS037645448
- SCHEMBL122108
- Q27253695
- 875-83-2
- DTXSID20236369
- NS00080198
- SODIUM NAPHTHOL
- A12912
- DTXCID70158860
- 2-NAPHTHALENOL SODIUM SALT
- Sodium 2-naphtholate
-
- MDL: MFCD01712576
- Inchi: 1S/C10H8O.Na/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H;/q;+1/p-1
- InChI Key: AJXVJQAPXVDFBT-UHFFFAOYSA-M
- SMILES: [Na+].[O-]C1=CC=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 166.03900
- Monoisotopic Mass: 166.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.1
Experimental Properties
- Color/Form: 白色或灰白色粉末 带有一种 淡
- Density: 1.181
- Melting Point: 121.6 deg C
- Boiling Point: 285.5 ºC at 760 mmHg
- Flash Point: 144 ºC
- PSA: 23.06000
- LogP: 2.98360
Sodium 2-naphtholate Customs Data
- HS CODE:2907159000
- Customs Data:
China Customs Code:
2907159000Overview:
2907159000 Other naphthols and naphthol salts.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2907159000. VAT:17.0%. Tax rebate rate:9.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
Sodium 2-naphtholate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S905948-250mg |
sodium 2-naphtholate |
875-83-2 | 95% | 250mg |
1,098.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D754680-250mg |
2-Naphthalenol, sodiumsalt (1:1) |
875-83-2 | 95% | 250mg |
$185 | 2023-09-02 | |
| eNovation Chemicals LLC | D754680-1g |
2-Naphthalenol, sodiumsalt (1:1) |
875-83-2 | 95% | 1g |
$335 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1055623-1g |
Sodium naphthalen-2-olate |
875-83-2 | 95% | 1g |
$320 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1055623-1g |
Sodium naphthalen-2-olate |
875-83-2 | 95% | 1g |
$320 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1055623-1g |
Sodium naphthalen-2-olate |
875-83-2 | 95% | 1g |
$320 | 2025-02-20 |
Sodium 2-naphtholate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Sodium 2-naphtholate
Sodium 2-naphtholate: A Versatile Compound with Broad Applications in Biomedical Research and Industrial Chemistry
Sodium 2-naphtholate, with the chemical formula C10H7NaO and CAS No. 875-83-2, is a sodium salt of 2-naphthoic acid. This compound is widely recognized for its unique chemical properties and potential applications in pharmaceutical development, materials science, and analytical chemistry. The 2-naphtholate ion (C10H7O-) is a key structural motif in many bioactive molecules, making Sodium 2-naphtholate a critical intermediate in the synthesis of diverse compounds. Recent studies have highlighted its role in drug discovery, nanomaterial synthesis, and electrochemical applications, underscoring its significance in modern scientific research.
The 2-naphtholate anion is derived from the deprotonation of 2-naphthoic acid, a process that can be facilitated under alkaline conditions. This reaction typically involves the use of strong bases such as sodium hydride (NaH) or sodium amide (NaNH2) to generate the conjugate base. The resulting Sodium 2-naphtholate is a highly reactive species with a pKa value of approximately 5.5, which makes it suitable for participation in nucleophilic reactions. Its ability to act as a nucleophile is particularly valuable in the context of biomolecular interactions and protein-ligand binding studies.
Recent advances in computational chemistry have provided deeper insights into the electronic structure and reactivity of Sodium 2-naphtholate. A 2023 study published in Journal of Physical Chemistry B demonstrated that the 2-naphtholate ion exhibits enhanced aromaticity compared to its neutral counterpart, which may explain its stability in various reaction conditions. This finding has implications for the design of targeted drug molecules and functionalized materials where aromaticity is a critical factor. Additionally, quantum mechanical simulations have revealed that the 2-naphtholate anion can form strong hydrogen bonds with water molecules, a property that could be exploited in drug delivery systems to improve solubility and bioavailability.
In the field of pharmaceutical research, Sodium 2-naphtholate has emerged as a promising scaffold for the development of anti-inflammatory agents and <
One of the most exciting areas of research involving Sodium 2-naphtholate is its application in nanomaterial synthesis. A 2024 study in Nano Letters reported the successful use of Sodium 2-naphtholate as a precursor for the fabrication of metal-organic frameworks (MOFs) with tunable porosity and surface functionality. These MOFs exhibit exceptional catalytic activity and selectivity, making them ideal candidates for environmental remediation and biomolecular sensing applications. The ability to functionalize MOFs with 2-naphtholate groups opens new avenues for the design of smart nanomaterials that can respond to specific stimuli, such as pH or temperature changes.
Furthermore, Sodium 2-naphtholate has shown potential in the development of electrochemical sensors for detecting biomolecules. A 2023 study published in ACS Sensors demonstrated that Sodium 2-naphtholate-based sensors can selectively detect proteins and small molecules with high sensitivity and specificity. This is attributed to the strong interaction between the 2-naphtholate anion and target molecules, which can be monitored through changes in electrical conductivity or optical properties. These sensors have potential applications in clinical diagnostics and real-time monitoring of physiological processes.
In addition to its role in drug development, Sodium 2-naphtholate is also being explored for its utility in materials science. A 2024 review in Advanced Materials highlighted the use of Sodium 2-naphtholate in the synthesis of conductive polymers and photovoltaic materials. The 2-naphtholate group's ability to participate in conjugated systems makes it an excellent candidate for enhancing the electrical conductivity of polymers. This property is particularly valuable in the development of flexible electronics and energy storage devices. Researchers are also investigating the use of Sodium 2-naphtholate in the fabrication of organic light-emitting diodes (OLEDs), where its aromatic nature can improve the efficiency of light emission.
Recent advancements in green chemistry have also led to the exploration of sustainable methods for synthesizing Sodium 2-naphtholate. A 2023 study in Green Chemistry described a novel catalytic approach using biodegradable catalysts to generate Sodium 2-naphtholate under mild conditions. This method not only reduces the environmental impact of the synthesis process but also improves the yield and purity of the final product. Such sustainable approaches are crucial for the large-scale production of 2-naphtholate derivatives, which are essential for various industrial applications.
Looking ahead, the future of Sodium 2-naphtholate research is likely to be shaped by the integration of computational modeling with experimental studies. By leveraging advanced computational tools, scientists can predict the behavior of Sodium 2-naphtholate in various reaction environments and design more efficient synthetic pathways. This interdisciplinary approach is expected to accelerate the discovery of new applications for Sodium 2-naphtholate in fields such as biotechnology, materials science, and environmental engineering.
In conclusion, Sodium 2-naphtholate is a versatile and important compound with a wide range of applications in modern science. Its unique chemical properties and reactivity make it a valuable tool for the synthesis of bioactive molecules, the development of advanced materials, and the creation of innovative technologies. As research in this area continues to evolve, the potential uses of Sodium 2-naphtholate are likely to expand even further, contributing to the advancement of multiple scientific disciplines.